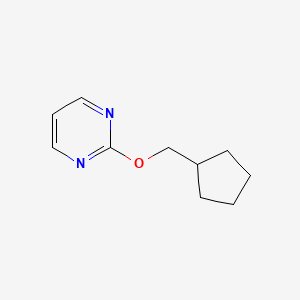

2-(Cyclopentylmethoxy)pyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Biology and Medicinal Chemistry Research

The pyrimidine ring is a fundamental heterocyclic structure, integral to the very blueprint of life as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA. jacsdirectory.comscialert.net This inherent biological relevance has made pyrimidine and its derivatives a highly fruitful area of research in medicinal chemistry and chemical biology for decades. scialert.netnih.gov

The versatility of the pyrimidine scaffold is evident in the vast array of pharmacological activities its derivatives have been shown to possess. mdpi.comresearchgate.netorientjchem.org These include, but are not limited to:

Anticancer: Pyrimidine analogues, such as 5-fluorouracil, are cornerstone chemotherapeutic agents that interfere with nucleotide synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells. jacsdirectory.combenthamscience.com

Antiviral: The structural similarity of pyrimidine derivatives to natural nucleosides allows them to act as inhibitors of viral replication. Drugs like Zidovudine (AZT) and Stavudine, used in the treatment of HIV, are prominent examples. jacsdirectory.com

Antimicrobial: The pyrimidine nucleus is a key feature in various antibacterial and antifungal agents. researchgate.netderpharmachemica.com For instance, trimethoprim, a potent antibacterial, functions by inhibiting dihydrofolate reductase, an enzyme crucial for bacterial survival. jacsdirectory.com

Anti-inflammatory: A number of pyrimidine derivatives have demonstrated significant anti-inflammatory properties. mdpi.com

Central Nervous System (CNS) Activity: Barbiturates, a class of drugs derived from pyrimidine, exhibit sedative, hypnotic, and anticonvulsant effects. jacsdirectory.com

This broad spectrum of activity underscores the pyrimidine scaffold's status as a "privileged structure" in drug discovery—a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. nih.gov The ease of its synthesis and the ability to introduce a wide variety of substituents at different positions on the ring further enhance its appeal to medicinal chemists. researchgate.netresearchgate.net

Overview of the Cyclopentylmethoxy Moiety in Bioactive Molecules

While the pyrimidine core provides a robust foundation for biological activity, the nature of the substituents attached to it plays a crucial role in modulating this activity, as well as influencing physicochemical properties such as solubility, lipophilicity, and metabolic stability. The cyclopentylmethoxy moiety, though less extensively studied than the pyrimidine ring itself, offers several intriguing features for drug design.

The cyclopentyl group, a five-membered carbocyclic ring, is often incorporated into bioactive molecules to introduce a degree of conformational rigidity and to explore hydrophobic binding pockets within target proteins. nih.govacs.org Unlike its linear alkyl counterparts, the cyclic nature of the cyclopentyl group restricts the number of possible conformations, which can lead to a more favorable entropic profile upon binding to a biological target. Furthermore, the introduction of a cyclopentyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. hyphadiscovery.com

Rationale for Investigating 2-(Cyclopentylmethoxy)pyrimidine as a Research Target

The investigation of This compound is predicated on the synergistic potential of its two core components. The well-documented and diverse biological activities of the pyrimidine scaffold provide a strong starting point for the discovery of new bioactive agents. scialert.netmdpi.com The attachment of the cyclopentylmethoxy group at the 2-position of the pyrimidine ring offers a strategic modification with the potential to confer several advantageous properties.

The rationale for its investigation can be summarized as follows:

Exploration of Novel Chemical Space: The combination of a pyrimidine core with a cyclopentylmethoxy substituent represents a novel chemical entity that has not been extensively explored. This novelty increases the probability of discovering unique biological activities or improved pharmacological profiles compared to existing pyrimidine derivatives.

Modulation of Physicochemical Properties: The cyclopentylmethoxy group can be hypothesized to modulate the lipophilicity of the parent pyrimidine molecule. This is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. By fine-tuning lipophilicity, it may be possible to enhance oral bioavailability or improve penetration of biological membranes.

Probing Target Binding Pockets: The size and conformational characteristics of the cyclopentylmethoxy moiety make it an interesting probe for exploring the binding sites of various enzymes and receptors. The cyclopentyl group may interact favorably with hydrophobic pockets, while the ether linkage allows for a degree of flexibility to achieve an optimal binding orientation. A patent for the related compound, 2-cyclopentyl-6-methoxy-isonicotinic acid, as an intermediate for immunomodulating agents suggests the utility of the cyclopentyl and methoxy (B1213986) groups in achieving specific biological effects. google.com

Potential for Bioisosteric Replacement: In drug design, the cyclopentylmethoxy group could be considered a bioisostere for other functionalities. princeton.edu Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a common strategy to improve potency, selectivity, or metabolic stability. princeton.edu For example, the cyclopentylmethoxy group might mimic the binding interactions of other alkyl or cycloalkyl ether groups, or even other unrelated functionalities, while offering a different metabolic profile.

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopentylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-5-9(4-1)8-13-10-11-6-3-7-12-10/h3,6-7,9H,1-2,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSSCAINTCRZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopentylmethoxy Pyrimidine and Analogues

Historical Context of Pyrimidine (B1678525) Nucleus Synthesis Relevant to 2-Substitution

The systematic study of pyrimidines dates back to 1884 with Pinner's work on synthesizing derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org Pinner was also the first to propose the name "pyrimidin" in 1885. wikipedia.org One of the foundational methods for forming the pyrimidine ring is the Pinner synthesis, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.org These salts are versatile intermediates that can react with ammonia (B1221849) or amines to form amidines, which are crucial precursors for pyrimidine synthesis. wikipedia.orgresearchgate.net Specifically, the condensation of amidines with 1,3-dicarbonyl compounds, a reaction also central to the Pinner pyrimidine synthesis, provides a direct route to substituted pyrimidines. slideshare.netslideshare.net

Another historically significant approach is the Williamson ether synthesis, discovered by Alexander Williamson in 1850. numberanalytics.comwikipedia.org This SN2 reaction between an alkoxide and an alkyl halide has become a cornerstone for the synthesis of ethers. numberanalytics.comwikipedia.orgbyjus.commasterorganicchemistry.comunacademy.com In the context of 2-substituted pyrimidines, the Williamson ether synthesis is particularly relevant for introducing alkoxy groups at the C2 position, typically by reacting a 2-halopyrimidine with an appropriate alcohol in the presence of a base. masterorganicchemistry.com The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman through the reduction of 2,4,6-trichloropyrimidine. wikipedia.org

Targeted Synthetic Strategies for 2-(Cyclopentylmethoxy)pyrimidine

The synthesis of this compound can be strategically approached through two primary routes: functionalization of a pre-existing pyrimidine ring or by constructing the heterocyclic ring with the desired substituent already incorporated.

Exploration of Alkylation/Etherification Routes at the Pyrimidine C2 Position

A prevalent and direct method for synthesizing this compound involves the nucleophilic substitution of a suitable leaving group at the C2 position of the pyrimidine ring. The most common precursor for this transformation is 2-chloropyrimidine (B141910). The synthesis of 2-chloropyrimidine itself can be achieved from 2-aminopyrimidine (B69317) via a Sandmeyer-type reaction, using sodium nitrite (B80452) in the presence of hydrochloric acid. orgsyn.orggoogle.comgoogle.com

Once 2-chloropyrimidine is obtained, it can be reacted with cyclopentylmethanol under basic conditions in what is a classic example of the Williamson ether synthesis. The alkoxide of cyclopentylmethanol, generated by a suitable base (e.g., sodium hydride), acts as a nucleophile, displacing the chloride from the C2 position of the pyrimidine ring.

Table 1: Representative Alkylation/Etherification for 2-Alkoxypyrimidine Synthesis

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 2-Chloropyrimidine | Cyclopentylmethanol, NaH | This compound | Williamson Ether Synthesis | masterorganicchemistry.com |

| 2-Aminopyrimidine | NaNO₂, HCl, ZnCl₂ | 2-Chloropyrimidine | Sandmeyer Reaction | google.com |

Cyclization Reactions for Direct Formation of the this compound Core

An alternative to the functionalization of a pre-formed pyrimidine ring is the construction of the ring system with the 2-(cyclopentylmethoxy) group already in place. This can be achieved through cyclization reactions, such as the Pinner synthesis. In this approach, a precursor containing the cyclopentylmethoxy group is used to form the amidine, which is then condensed with a β-dicarbonyl compound to yield the final pyrimidine ring. slideshare.netslideshare.net

Another strategy involves the use of 3,4-dihydropyrimidine-1H-2-thiones, which can be converted to 2-alkoxypyrimidines through an aerobic copper-promoted oxidative dehydrosulfurative carbon-oxygen cross-coupling with alcohols. researchgate.net

Design and Synthesis of Structurally Related this compound Analogues

The structural framework of this compound offers multiple sites for modification to explore structure-activity relationships for various applications. These modifications can be broadly categorized into changes in the cyclopentyl ring and substitutions on the pyrimidine heterocycle.

Modifications of the Cyclopentyl Ring System

The cyclopentyl moiety can be altered to investigate the impact of ring size and substitution on the properties of the molecule. For instance, analogues with different cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) can be synthesized. nih.gov Furthermore, the cyclopentyl ring itself can be substituted to introduce additional functional groups. The synthesis of such analogues would typically follow the same Williamson ether synthesis or cyclization routes, but starting with the appropriately modified cycloalkylmethanol. For example, a series of 2-amino-4-pyrazolecyclopentylpyrimidines have been prepared and evaluated as kinase inhibitors, demonstrating the feasibility of a fused cyclopentylpyrimidine core. researchgate.netnih.gov

Substitutions on the Pyrimidine Heterocycle (e.g., C4, C5, C6)

The pyrimidine ring offers three positions (C4, C5, and C6) for the introduction of various substituents, which can significantly influence the compound's properties.

C4 and C6-Substitution: The synthesis of 4- and 6-substituted pyrimidines can be achieved through several methods. For instance, multicomponent reactions offer an efficient way to produce substituted pyrimidines. mdpi.com The condensation of chalcones with guanidinyl derivatives can lead to pyrimidines with substitutions at these positions. nih.gov Additionally, N4-alkylation of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines has been reported for the synthesis of 4-substituted derivatives. nih.gov

C5-Substitution: The C5 position of the pyrimidine ring is also a common site for modification. A divergent synthesis of 5-substituted pyrimidine 2'-deoxynucleosides has been developed, which could be adapted for non-nucleoside analogues. nih.govrsc.org The synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, providing a handle for further functionalization at the C5 position. organic-chemistry.org

Linker Modifications between the Pyrimidine and Cyclopentyl Moieties

The ether linkage in this compound is a critical structural component that dictates the spatial relationship and flexibility between the pyrimidine and cyclopentyl groups. Modification of this linker is a key strategy for the synthesis of analogues, allowing for the fine-tuning of molecular properties. The primary method for establishing this ether linkage is the Williamson ether synthesis, a type of nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a halopyrimidine, most commonly 2-chloropyrimidine, with cyclopentylmethanol in the presence of a base to deprotonate the alcohol.

Variations in the linker can be systematically introduced by employing different alcohols in the SNAr reaction. These modifications can include:

Altering Linker Length: The length of the alkyl chain can be extended by using homologous alcohols such as 2-(cyclopentyl)ethanol or 3-(cyclopentyl)propanol. This systematically increases the distance between the two core moieties.

Introducing Branching: Utilizing branched alcohols like 1-cyclopentylethanol (B1203354) would change the connectivity from a primary to a secondary ether, introducing steric bulk closer to the pyrimidine ring.

Incorporating Different Functional Groups: The linker itself can be functionalized. For instance, using cyclopentyl-substituted diols could lead to analogues with a terminal hydroxyl group, providing a handle for further synthetic transformations.

While direct C-O bond formation is most common for this compound, other linker types can be envisioned for analogues, such as thioethers (C-S-C) or amino linkers (C-N-C). The synthesis of thioether analogues would involve reacting a 2-halopyrimidine with cyclopentylmethanethiol. Similarly, amino-linked analogues can be prepared via Buchwald-Hartwig amination or SNAr reactions with an appropriate cyclopentylmethylamine derivative. Research into peptide nucleic acids (PNAs) has explored the impact of linker length on the recognition of nucleic acids, revealing that extending the linker can provide gains in binding affinity and selectivity, a principle applicable to the design of pyrimidine-based compounds. researchgate.net

Modern Synthetic Approaches and Sustainable Methodologies in Pyrimidine Synthesis

Recent advancements in synthetic chemistry have provided powerful tools for the construction of pyrimidine rings and their subsequent functionalization. These methods often offer improvements in efficiency, selectivity, and sustainability compared to traditional protocols.

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex heterocyclic molecules, including pyrimidines. mdpi.comnih.gov These reactions are typically used to introduce substituents onto a pre-formed pyrimidine ring, often a halopyrimidine.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Palladium catalysts are used to couple halopyrimidines with boronic acids or esters, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups at various positions on the pyrimidine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds, allowing for the synthesis of aminopyrimidines from halopyrimidines and amines. This is particularly relevant for creating analogues with amino linkers.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. It can be used to install alkynyl substituents on the pyrimidine core, which can serve as versatile synthetic handles for further elaboration.

Recent research has also focused on using more sustainable and earth-abundant metals like iron and nickel. mdpi.commdpi.com For example, iron-catalyzed syntheses of pyrimidines from α,β-unsaturated ketones and amidines have been developed, constructing two C-N bonds in a single step. mdpi.com Ruthenium complexes have also been used to catalyze the synthesis of pyrimidines from alcohols and amidines via acceptorless dehydrogenative coupling pathways. acs.org

Table 1: Examples of Transition-Metal Catalyzed Reactions in Pyrimidine Synthesis

| Reaction Type | Catalyst/Reagents | Application | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Arylation of halopyrimidines | nih.gov |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOtBu | Synthesis of N-aryl/alkyl aminopyrimidines | nih.gov |

| Iron-Catalyzed Cyclization | FeCl₃, DBU | Synthesis of substituted pyrimidines from α,β-unsaturated ketones and amidines | mdpi.com |

| Ruthenium-Catalyzed Dehydrogenative Coupling | [Ru(p-cymene)Cl₂]₂ | Synthesis of pyrimidines from alcohols and amidines | acs.org |

| Copper/Silver-Catalyzed Cascade | CuI, Ag₂CO₃ | Regioselective synthesis of fused imidazo[1,2-a]pyrimidines | acs.org |

Microwave-Assisted and Solvent-Free Synthetic Protocols

In line with the principles of green chemistry, microwave-assisted synthesis and solvent-free reaction conditions have gained significant traction. Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity by providing rapid and uniform heating. tandfonline.comeurekaselect.com

Microwave-assisted protocols have been successfully applied to:

Nucleophilic Aromatic Substitution (SNAr): The synthesis of 2-alkoxy or 2-aminopyrimidines from 2-halopyrimidines can be significantly accelerated. acs.org For instance, displacing a 2-methylsulfone group with various nucleophiles using microwave heating provides excellent yields in very short reaction times. acs.org

Multicomponent Reactions: Classic reactions like the Biginelli condensation to form dihydropyrimidones are often performed under microwave irradiation, leading to high yields in minutes rather than hours. tandfonline.com

Synthesis of Fused Pyrimidines: Regioselective synthesis of pyrimidine-fused tetrahydropyridines has been achieved via a microwave-assisted one-pot, three-component reaction. nih.gov

Solvent-free, or solid-state, synthesis offers further environmental benefits by minimizing waste and avoiding the use of often toxic and volatile organic solvents. acs.org These reactions can be carried out by simply grinding the reactants together, sometimes with a catalytic amount of a solid support, or by heating a mixture of solids. researchgate.netmdpi.com For example, 2-aminopyrimidine derivatives have been synthesized in good to excellent yields by heating 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) under solvent-free conditions. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pyrimidine Derivative

| Reaction | Method | Time | Yield | Reference |

|---|---|---|---|---|

| Biginelli Reaction (Thiourea, Aldehyde, β-Diketone) | Conventional Heating | 3-5 hours | ~50-70% | tandfonline.com |

| Microwave Irradiation | 3-10 minutes | ~65-90% | tandfonline.com | |

| Synthesis of Thiazolo[5,4-d]pyrimidines | Conventional Heating | Several hours | Moderate | researchgate.net |

| Microwave Irradiation | 5 minutes | Good | researchgate.net |

Chemo- and Regioselective Synthesis Strategies

The ability to selectively functionalize a specific position on the pyrimidine ring is paramount for creating complex molecules and exploring structure-activity relationships. The inherent electronic properties of the pyrimidine ring often dictate the outcome of substitution reactions. In nucleophilic aromatic substitution (SNAr) reactions involving 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. researchgate.netstackexchange.com This selectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed upon attack at C4. stackexchange.com

To overcome inherent selectivity or to functionalize otherwise unreactive positions, modern synthetic strategies are employed:

Directed Ortho Metalation (DoM): This powerful technique uses a directing group on the ring to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent position, which can then be trapped with an electrophile.

Selective Magnesiation/Zincation: The use of TMP-metal bases (where TMP = 2,2,6,6-tetramethylpiperidyl), such as TMPMgCl·LiCl and TMPZnCl·LiCl, allows for the highly regio- and chemoselective metalation of pyrimidine derivatives under mild conditions. nih.govresearchgate.net This enables the introduction of a wide range of electrophiles at positions that are not accessible through classical methods.

These strategies provide precise control over the substitution pattern, enabling the synthesis of highly functionalized pyrimidines that would be difficult to access otherwise. nih.gov For example, successive regioselective magnesiations can furnish complex, poly-substituted pyrimidines in good to excellent yields. nih.gov

Advanced Structural Characterization and Conformational Analysis

Elucidation of Molecular Structure using High-Resolution Spectroscopic Techniques

Spectroscopic analysis is the cornerstone for determining the structure of new chemical entities. A multi-technique approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy, offers complementary information to build a complete picture of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, the precise electronic environment and connectivity of each atom can be determined.

For 2-(Cyclopentylmethoxy)pyrimidine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the methylene (B1212753) bridge (-O-CH₂-), the methine proton of the cyclopentyl group, and the various methylene protons of the cyclopentyl ring. The chemical shift of the pyrimidine protons is typically found in the downfield region due to the electron-withdrawing nature of the nitrogen atoms. researchgate.net The protons of the cyclopentylmethoxy group would appear further upfield.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. The carbons of the pyrimidine ring are expected to resonate at lower field compared to the aliphatic carbons of the cyclopentylmethoxy group. jmolecularsci.com

Table 1: Predicted NMR Data for this compound This table is based on typical chemical shift values for similar structural motifs, as specific experimental data for this compound is not publicly available.

| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine C4/C6-H | ~8.5 (d) | ~158.0 |

| Pyrimidine C5-H | ~6.9 (t) | ~115.0 |

| Pyrimidine C2 | - | ~165.0 |

| O-CH₂ | ~4.2 (d) | ~75.0 |

| Cyclopentyl CH | ~2.3 (m) | ~38.0 |

Note: (d) = doublet, (t) = triplet, (m) = multiplet. Predicted values are for illustrative purposes.

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insight into its structural components through fragmentation analysis. For this compound (C₁₀H₁₄N₂O), the calculated molecular weight is approximately 178.23 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve the cleavage of the ether bond, leading to the formation of a cyclopentylmethyl cation ([C₅H₉CH₂]⁺, m/z 83) and a 2-oxypyrimidine radical, or the formation of a stable pyrimidine-containing fragment. The analysis of these fragments helps to confirm the connectivity of the molecular structure. spectroscopyonline.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 178 | [M]⁺ (Molecular Ion) |

| 95 | [M - C₅H₉O]⁺ |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. researchgate.net For this compound, the IR spectrum is expected to display characteristic absorption bands.

Key expected vibrational frequencies include:

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹ from the cyclopentylmethoxy group.

C-H stretching (aromatic): Typically above 3000 cm⁻¹ for the pyrimidine ring protons.

C=N and C=C stretching: In the 1500-1600 cm⁻¹ region, characteristic of the pyrimidine ring. researchgate.net

C-O-C stretching: A strong, characteristic band for the ether linkage, typically found in the 1050-1250 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C=N bonds of the pyrimidine ring.

In Vitro Biological Activity Evaluation and Mechanistic Studies Non Clinical Focus

Exploration of Molecular and Cellular Mechanisms of Action in Non-Clinical Models

Given the absence of primary data on its biological activity, there have been no subsequent investigations into the molecular or cellular mechanisms of action for 2-(Cyclopentylmethoxy)pyrimidine.

No studies have been conducted to determine if this compound can cause perturbations in cellular pathways, such as altering gene expression or modulating protein levels. Mechanistic studies of this nature are typically undertaken after initial evidence of biological activity is established.

Enzyme Inhibition Kinetics and Binding Assays (e.g., COX-2, Tyrosine Kinases)

There is no available data from in vitro studies on the inhibitory effects of this compound on enzymes such as cyclooxygenase-2 (COX-2) or various tyrosine kinases. Research on other pyrimidine-based compounds has shown that this scaffold can be a basis for potent and selective enzyme inhibitors. However, without direct experimental evidence, the activity of the title compound cannot be determined.

Target Identification and Validation through Biochemical and Cell-Based Assays

No studies have been published that identify or validate the specific biological targets of this compound. Target identification typically involves screening the compound against a panel of known biological targets or using advanced techniques to isolate binding partners, followed by validation in cellular models. Such data is currently absent for this compound.

Investigation of Modulatory Effects on Specific Biological Receptors (e.g., mGlu5)

There is no information available from in vitro assays regarding the potential modulatory effects of this compound on biological receptors, including the metabotropic glutamate (B1630785) receptor 5 (mGlu5). While other heterocyclic compounds have been investigated as modulators of such receptors, these findings cannot be extrapolated to the specific compound .

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Identification of Pharmacophoric Elements within the 2-(Cyclopentylmethoxy)pyrimidine Scaffold

A pharmacophore model outlines the essential structural features of a molecule that are responsible for its biological activity. For the this compound scaffold, the key pharmacophoric elements can be generalized from studies on related pyrimidine (B1678525) derivatives. These typically include a specific arrangement of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. researchgate.netresearchgate.net

Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrimidine ring are primary hydrogen bond acceptors, crucial for anchoring the molecule to a target protein. researchgate.net

Linker Region: The ether (methoxy) linkage provides rotational flexibility, allowing the cyclopentyl group to adopt an optimal orientation within the binding pocket. The oxygen atom can also act as an additional hydrogen bond acceptor.

Pharmacophore mapping studies on various pyrimidine derivatives often identify a combination of these features as critical for activity. For instance, a common pharmacophore model might consist of one or two hydrogen bond acceptors on the pyrimidine ring and a nearby hydrophobic feature represented by the cyclopentyl group. benthamdirect.comnih.gov

| Feature | Role in Biological Activity |

| Pyrimidine Nitrogens | Act as key hydrogen bond acceptors for target interaction. |

| Cyclopentyl Ring | Provides a hydrophobic region to interact with nonpolar pockets in the target. |

| Methoxy (B1213986) Linker | Offers conformational flexibility and a potential hydrogen bond acceptor site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the structural properties of a series of compounds with their biological activities to create a predictive mathematical model. nih.gov These models are invaluable for forecasting the activity of newly designed compounds, thereby streamlining the drug discovery process. acs.org

For pyrimidine derivatives, QSAR models are frequently developed using a variety of molecular descriptors that quantify different physicochemical properties: journalwjbphs.comscielo.br

Lipophilic Descriptors: Such as LogP, which describes the hydrophobicity of the molecule. The contribution of the cyclopentyl group would be significant here.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and dipole moment. Substituents on the pyrimidine ring can heavily influence these descriptors. nih.gov

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule.

A typical QSAR study on pyrimidine analogues might yield a model like the one shown below, where activity is predicted based on a combination of these descriptors. For example, a group-based QSAR (GQSAR) model for a series of antiviral pyrimidine derivatives found that descriptors related to hydrophobicity (SLogP), electronic state (EState), and polarizability were crucial for predicting activity. journalwjbphs.com

| Descriptor Type | Example | General Influence on Activity of Pyrimidine Analogues |

| Lipophilic | SLogP, XlogP | Often, an optimal level of hydrophobicity is required for activity. journalwjbphs.comresearchgate.net |

| Electronic | EState Indices, Dipole Moment | Influences hydrogen bonding and electrostatic interactions with the target. journalwjbphs.com |

| Topological | Valence Connectivity | Relates to molecular size and branching, affecting how the molecule fits in the binding site. journalwjbphs.com |

| Polarizability | Polarizability Descriptors | Affects non-covalent interactions, such as van der Waals forces. journalwjbphs.com |

QSAR models for pyrimidine derivatives have shown high predictive power, with correlation coefficients (R²) often exceeding 0.9, indicating a strong relationship between the chosen descriptors and biological activity. benthamdirect.comnih.govacs.org

Impact of Substituent Variation on Biological Activity and Selectivity

Systematic modification of the this compound scaffold is a cornerstone of SAR studies. By altering substituents at various positions, researchers can probe the specific interactions that govern biological activity and selectivity. nih.gov

The pyrimidine ring is a versatile platform for modification. Adding different functional groups at the C4, C5, and C6 positions can profoundly impact the molecule's electronic properties and steric profile, thereby altering its biological activity. nih.govresearchgate.net

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy groups) can change the charge distribution across the pyrimidine ring. nih.govacs.org This, in turn, affects the strength of hydrogen bonds formed by the ring nitrogens. Studies on various pyrimidine derivatives have shown that the electronic nature of substituents significantly influences potency. nih.gov

Positional Effects: The position of the substituent is critical. For instance, a bulky group at the C4-position might be beneficial if it can access a nearby sub-pocket in the target protein, but it could be detrimental if it causes a steric clash. SAR studies on 2,4-disubstituted pyrimidines have demonstrated that both steric and electronic properties at these positions modulate activity. nih.gov

| Position on Pyrimidine Ring | Type of Substituent | General Effect on Activity |

| C4-Position | Aromatic rings, Heterocycles | Can enhance activity through additional binding interactions (e.g., pi-stacking). nih.gov |

| C4-Position | Amino groups | Often serves as a key interaction point, with substitutions modulating selectivity. nih.gov |

| C5-Position | Small alkyl or halogen groups | Can be used to fine-tune lipophilicity and electronic properties. nih.gov |

Chirality plays a pivotal role in drug-receptor interactions. nih.govlifechemicals.com If the cyclopentyl ring or any substituent on the scaffold contains a chiral center, the resulting enantiomers can exhibit significantly different biological activities. One enantiomer may fit perfectly into a chiral binding site, while the other may bind weakly or not at all. mdpi.com

The importance of stereochemistry has been demonstrated in numerous classes of bioactive molecules. For example, in neplanocin A, a carbocyclic analogue of adenosine, the natural (-)-NPA enantiomer is significantly more cytotoxic to cancer cells than its synthetic (+)-NPA counterpart, highlighting how stereochemistry dictates interactions with biological targets. nih.gov Therefore, in the design of this compound analogues, it is crucial to synthesize and test individual enantiomers, as this can lead to the identification of a more potent and selective drug candidate. nih.gov The United States Food and Drug Administration guidelines from 1992 emphasize the importance of establishing the absolute stereochemistry of a drug candidate early in its development. nih.gov

This conformational preference can be critical for fitting into a protein's binding site. nih.gov Theoretical studies have shown that ring puckering can lead to significant state mixing of vibrations, affecting how the molecule presents itself to a target. nih.gov The design of analogues may involve introducing substituents onto the cyclopentyl ring to lock it into a more biologically active conformation, thereby reducing the entropic penalty upon binding and potentially increasing affinity.

Fragment-Based Drug Discovery and Scaffold Hopping Based on this compound

Modern drug design often employs advanced strategies like fragment-based drug discovery (FBDD) and scaffold hopping.

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for weak binding to a target. Hits are then grown or linked to create more potent leads. The this compound scaffold could itself be identified as a fragment, or its constituent parts (a pyrimidine derivative and a cyclopentyl-containing fragment) could be identified and subsequently linked.

Scaffold Hopping: This strategy involves replacing the central core of a known active molecule (the scaffold) with a structurally different one while retaining the original biological activity. mdpi.comresearchgate.net The goal is to discover new chemical entities with improved properties, such as better potency or a more favorable pharmacokinetic profile. researchgate.net Starting with an active this compound analogue, a researcher might replace the pyrimidine ring with another heterocycle (e.g., a thienopyrimidine or a purine) that maintains the crucial pharmacophoric features. mdpi.comnih.gov This approach has been successfully used to generate novel compounds from known pyrimidine-based agents. mdpi.com

Future Directions and Advanced Research Perspectives

Development of Novel Synthetic Routes for Diverse 2-(Cyclopentylmethoxy)pyrimidine Libraries

The creation of diverse chemical libraries is fundamental to drug discovery, providing a broad pool of molecules for screening and optimization. For this compound, the development of novel and efficient synthetic routes is a key area of future research. rsc.org Traditional methods for pyrimidine (B1678525) synthesis can be built upon to create more varied and complex derivatives. researchgate.netnih.govscribd.com

A significant focus will be on developing modular and step-economical synthetic platforms. rsc.orgacs.org These approaches allow for the rapid and systematic elaboration of the core pyrimidine structure, introducing a wide range of functional groups and three-dimensional features. acs.org For instance, new synthetic methodologies could facilitate the introduction of diverse substituents at various positions of the pyrimidine ring, which is known to be amenable to structural modifications at positions 2, 4, 5, and 6. mdpi.com The goal is to generate libraries of this compound analogues with a broad spectrum of physicochemical properties, thereby increasing the probability of identifying compounds with desired biological activities. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govfrontiersin.org In the context of this compound, AI and ML can be employed in several ways.

Predictive models can be developed using machine learning algorithms to forecast the biological activity and physicochemical properties of novel this compound derivatives. researchgate.netrsc.org These models are trained on existing data sets of pyrimidine compounds and their known activities, enabling the in silico screening of vast virtual libraries and prioritizing the synthesis of the most promising candidates. researchgate.net Generative models, a more advanced form of AI, can even design entirely new molecules with desired properties, potentially leading to the discovery of novel this compound analogues with enhanced efficacy and safety profiles. frontiersin.org This integration of computational power with medicinal chemistry expertise holds the potential to significantly reduce the time and cost associated with drug development. nih.gov

High-Throughput Screening Approaches for Identifying New Biological Activities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds against specific biological targets. ufl.edu As diverse libraries of this compound derivatives become available, HTS will be instrumental in identifying new biological activities. nih.gov

HTS campaigns can be designed to screen these libraries against a wide array of targets, including enzymes, receptors, and ion channels, to uncover previously unknown therapeutic applications. ufl.edu Phenotypic screening, which assesses the effect of compounds on whole cells or organisms, is another powerful HTS approach that can reveal novel mechanisms of action. researchgate.net The data generated from HTS, combined with subsequent structure-activity relationship (SAR) studies, will be crucial for optimizing hit compounds into lead candidates. nih.govresearchgate.net

Advanced Mechanistic Studies using "Omics" Technologies (e.g., Proteomics, Metabolomics)

Understanding the precise mechanism of action of a drug candidate is essential for its development. "Omics" technologies, such as proteomics and metabolomics, provide a global view of the molecular changes that occur in cells or tissues upon treatment with a compound. nih.gov

For promising this compound derivatives, proteomics can identify the protein targets with which the compound interacts, shedding light on its mode of action. nih.gov Metabolomics, on the other hand, can reveal how the compound affects cellular metabolism by analyzing the changes in the levels of various metabolites. creative-proteomics.comnih.gov For example, studies on other pyrimidine-related compounds have used metabolomics to identify pyrimidine starvation as a mechanism of induced apoptosis in cancer cells. nih.govresearchgate.net Integrating these "omics" datasets can provide a comprehensive understanding of the biological pathways modulated by this compound analogues, facilitating their optimization and clinical development. nih.gov

Collaborative Research Opportunities in Academia and Industry

The journey of a drug from discovery to market is a complex and resource-intensive process that often benefits from collaboration between academic institutions and pharmaceutical companies. wosu.orgresearchgate.net The future development of this compound and its derivatives will likely be fostered by such partnerships.

Academic labs can contribute by exploring novel synthetic methodologies, conducting fundamental biological research, and identifying new therapeutic targets. researchgate.net Pharmaceutical companies, with their expertise in drug development, preclinical and clinical testing, and regulatory affairs, can then translate these early-stage discoveries into viable therapeutic products. wosu.org A notable example of such collaboration is the development of a cancer drug that blocks pyrimidine biosynthesis, which originated from a partnership between researchers at Ohio State University and Hendrix College. wosu.org These synergistic relationships are crucial for advancing promising compounds like this compound through the drug development pipeline. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Cyclopentylmethoxy)pyrimidine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution where cyclopentylmethanol reacts with a pyrimidine derivative (e.g., 2-chloropyrimidine) under basic conditions. Optimization includes varying solvents (e.g., THF or DMF), temperature (80–120°C), and catalysts (e.g., NaH or K₂CO₃) to improve yield and purity. Post-reaction purification via column chromatography or recrystallization is critical .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and cyclopentylmethoxy group integration.

- X-ray Crystallography : Resolves 3D conformation, bond angles (e.g., ether O–C–C angles ~117°), and packing interactions (e.g., weak C–H⋯N hydrogen bonds) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Q. How does the cyclopentylmethoxy group influence the compound’s physicochemical properties?

- Methodological Answer : The bulky cyclopentyl group increases steric hindrance, reducing rotational freedom and enhancing lipophilicity (logP ~2.5). Computational tools (e.g., DFT) predict electronic effects on pyrimidine ring reactivity, such as altered nucleophilic substitution rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyrimidine derivatives?

- Methodological Answer : Contradictions (e.g., IC₅₀ variations across cell lines) require:

- Dose-Response Replication : Validate activity in ≥3 independent assays.

- Structural Analog Comparison : Compare with derivatives like 2-((2,4-dinitrophenyl)thio)pyrimidine (IC₅₀ = 10.17 µM in MCF-7) to identify substituent-activity trends .

- Statistical Meta-Analysis : Use tools like ANOVA to account for inter-lab variability.

Q. What strategies improve the catalytic efficiency of this compound in metal-mediated reactions?

- Methodological Answer :

- Ligand Design : Modify the pyrimidine’s electronic profile via substituents (e.g., electron-withdrawing groups) to enhance metal coordination (e.g., Pd or Ru catalysts) .

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) stabilize transition states in C–H activation reactions.

Q. How can computational modeling guide the design of this compound analogs with targeted bioactivity?

- Methodological Answer :

- Molecular Docking : Predict binding affinity to enzymes (e.g., kinases) using AutoDock Vina.

- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. methylthio groups) on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.